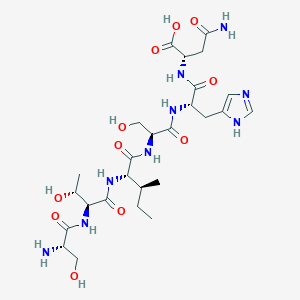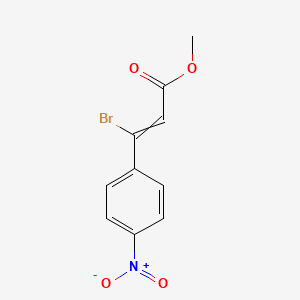
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrNO4 It is a derivative of prop-2-enoate, featuring a bromine atom and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate typically involves the bromination of methyl 3-(4-nitrophenyl)prop-2-enoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of methyl 3-azido-3-(4-nitrophenyl)prop-2-enoate or methyl 3-thiocyanato-3-(4-nitrophenyl)prop-2-enoate.
Reduction: Formation of methyl 3-bromo-3-(4-aminophenyl)prop-2-enoate.
Oxidation: Formation of various oxidized derivatives depending on the specific conditions.
Applications De Recherche Scientifique
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or oxidation. These interactions can lead to the formation of different products, which can then exert specific effects on biological systems or materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Methyl 3-bromo-3-(4-chlorophenyl)prop-2-enoate
- Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
Uniqueness
Methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form amino derivatives, which can be further functionalized for various applications. Additionally, the combination of bromine and nitrophenyl groups makes this compound a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
832734-36-8 |
|---|---|
Formule moléculaire |
C10H8BrNO4 |
Poids moléculaire |
286.08 g/mol |
Nom IUPAC |
methyl 3-bromo-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrNO4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-6H,1H3 |
Clé InChI |
ZLBINRGQFNRXLK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
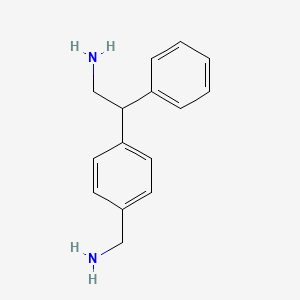


![2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-](/img/structure/B14204312.png)
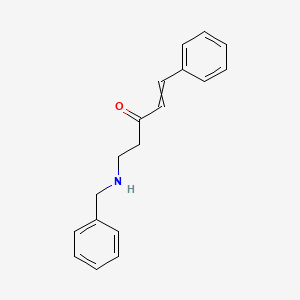
![N-{2-[(2-Methylpropyl)sulfanyl]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204318.png)
![2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-7-methoxy-](/img/structure/B14204322.png)
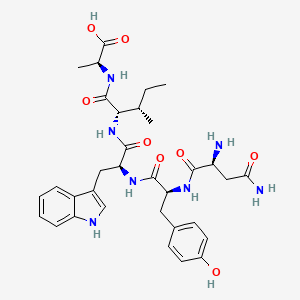
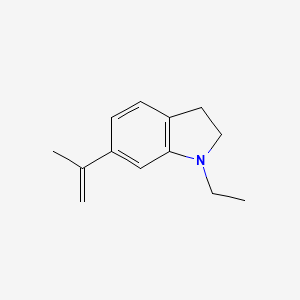
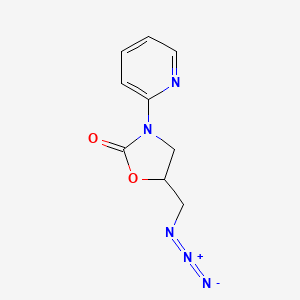
![Thiourea, [3-[(2,3-dihydro-1H-inden-2-yl)oxy]phenyl]-](/img/structure/B14204344.png)
